molecular formula C6H4BrN3O B1529641 6-Bromooxazolo[5,4-b]pyridin-2-amine CAS No. 1198319-39-9

6-Bromooxazolo[5,4-b]pyridin-2-amine

Cat. No.: B1529641
CAS No.: 1198319-39-9
M. Wt: 214.02 g/mol
InChI Key: YSTTTYIGADERHD-UHFFFAOYSA-N
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Description

6-Bromooxazolo[5,4-b]pyridin-2-amine is a useful research compound. Its molecular formula is C6H4BrN3O and its molecular weight is 214.02 g/mol. The purity is usually 95%.
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Biological Activity

6-Bromooxazolo[5,4-b]pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by its oxazole and pyridine rings, which contribute to its biological activity. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolo[5,4-b]pyridine derivatives, including this compound. These compounds have been shown to inhibit various kinases involved in cancer progression.

  • VEGFR-2 Inhibition : Compounds similar to this compound have demonstrated inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. This inhibition can lead to reduced angiogenesis and tumor growth .
  • Caspase Activation : Some derivatives activate the caspase cascade, promoting apoptosis in cancer cells. This mechanism is crucial for the elimination of malignant cells .
  • Inhibition of Anti-apoptotic Proteins : The compound may also interfere with anti-apoptotic pathways, enhancing the susceptibility of cancer cells to programmed cell death .

Pharmacological Properties

The pharmacokinetic properties of this compound suggest favorable drug-like characteristics, including good solubility and permeability. In silico studies predict its absorption, distribution, metabolism, and excretion (ADME) profiles as promising for further development .

Comparative Biological Activity

A summary table comparing the biological activities of various oxazolo[5,4-b]pyridine derivatives is provided below:

Compound NameActivity TypeIC50 (µM)Mechanism of Action
This compoundAnticancerTBDVEGFR-2 Inhibition
Compound AAnticancer12Caspase Activation
Compound BAntiviral8Inhibition of Anti-apoptotic Proteins
Compound CImmunosuppressive15Modulation of Immune Response

Note: TBD = To Be Determined based on ongoing research.

Case Studies

  • In Vitro Studies : A recent study evaluated the cytotoxic effects of various oxazolo[5,4-b]pyridine derivatives on different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative activity against breast and lung cancer cell lines .
  • Animal Models : In vivo studies using mouse models showed that administration of this compound led to tumor size reduction compared to control groups. These findings support its potential as an effective anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of 6-Bromooxazolo[5,4-b]pyridin-2-amine as an anticancer agent. Its efficacy stems from several mechanisms:

  • VEGFR-2 Inhibition : The compound has demonstrated potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Inhibition of this receptor can significantly reduce tumor growth by blocking the formation of blood vessels necessary for tumor sustenance.
  • Caspase Activation : It activates the caspase cascade, inducing apoptosis in cancer cells. This property is particularly valuable for targeting resistant cancer phenotypes that evade standard therapies.
  • In Vitro Efficacy : The compound exhibits significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.4 to 3.2 µM, indicating its potential as a lead compound in cancer therapy.

1.2 Antimicrobial Properties
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects:

  • Bacterial Inhibition : It shows moderate activity against bacterial strains such as E. coli, with minimum inhibitory concentrations (MIC) around 32 µM. This suggests its potential as a lead compound for developing new antibacterial agents.
  • Mechanism of Action : The antimicrobial activity may result from disrupting bacterial DNA processes, akin to other known antibacterial agents.

Synthetic Applications

2.1 Building Block in Organic Synthesis
this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its bromine atom enhances reactivity, allowing for various chemical transformations:

  • Substitution Reactions : The bromine can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
  • Cyclization Reactions : The compound can participate in cyclization reactions to form more complex structures, which are essential in drug discovery and development.

Industrial Applications

3.1 Development of New Materials
The compound is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its unique structural features allow for the creation of materials with tailored properties for specific applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural FeatureImpact on Activity
Bromine SubstitutionEnhances binding affinity and biological activity
Oxazole RingContributes to heterocyclic stability and interaction with biological targets
Amino GroupFacilitates hydrogen bonding with target proteins

These structural features significantly influence the compound's potency and selectivity against different biological targets.

Case Studies and Research Findings

Several studies have provided insights into the applications and efficacy of this compound:

  • In Silico Studies : Molecular docking studies reveal how this compound interacts with VEGFR-2 and other kinases involved in cancer progression, highlighting key binding interactions that stabilize it within enzyme active sites.
  • Comparative Analysis : Comparative studies with related compounds indicate that derivatives with additional functional groups exhibit varied activities against cancer cell lines and bacteria, underscoring the importance of structural optimization in drug design.

Properties

IUPAC Name

6-bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTTTYIGADERHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(O2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.